Amyl Nitrite

描述

Isothis compound is a clear yellow liquid. (NTP, 1992)

Isothis compound is a nitrite ester having isopentyl as the alkyl group. It has a role as a vasodilator agent and an antihypertensive agent. It is functionally related to an isoamylol.

This compound is an antihypertensive medicine. This compound is employed medically to treat heart diseases such as angina and to treat cyanide poisoning. Its use as a prescription medicine comes from its ability to lower blood pressure. As an inhalant, it also has psychoactive effect which has led to illegal drug use.

See also: ... View More ...

属性

IUPAC Name |

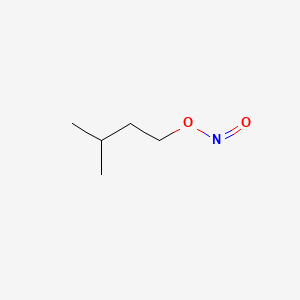

3-methylbutyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ONO, C5H11NO2 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025455 | |

| Record name | 3-Methylbutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Isoamyl nitrite is a clear yellow liquid. (NTP, 1992), Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline], Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

219 °F at 760 mmHg (NTP, 1992), 205 to 210 °F at 760 mmHg (NTP, 1992), 99.2 °C, 97-99 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °F (NTP, 1992), less than 69 °F (NTP, 1992), 3 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM, Very slightly soluble in water, Solubility in water: none | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.875 @ 25 °C, Relative density (water = 1): 0.875 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air=1), Relative vapor density (air = 1): 4.0 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 26.3 [mmHg], Vapor pressure, kPa at 20 °C: 3.5 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish, transparent liquid | |

CAS No. |

463-04-7, 110-46-3 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl nitrite [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAMYL NITRITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ''amyl nitrite'', mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0U5TUC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vaporole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

amyl nitrite chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Amyl Nitrite

Introduction

This compound, a compound with the chemical formula C₅H₁₁NO₂, is a nitrite ester of significant interest in both clinical and research settings. First documented in 1844 and introduced into medical use in 1867, it belongs to the class of organic nitrites, a group of potent vasodilators.[1][2] While the term "this compound" is often used generically, it encompasses several structural isomers, with isothis compound being the most common form.[1][3][4] Its primary pharmacological action stems from its ability to release nitric oxide (NO), a critical signaling molecule in vasodilation.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, reactivity, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of a five-carbon alkyl group (amyl group) attached to a nitrite functional group (-ONO).[1][2] The chemical and biological activities are predominantly dictated by the nitrite moiety, while the alkyl group remains largely unreactive.[1][2]

1.1. Isomerism

The term "this compound" can refer to several isomers. The most prevalent form in medicinal and commercial preparations is isothis compound , also known by its IUPAC name, (3-methylbutyl) nitrite .[1][3] Another common isomer is n-amyl nitrite (or normal-amyl nitrite), which features a linear five-carbon chain.[1][3][4] It is crucial to distinguish this compound from amyl nitrate (C₅H₁₁NO₃), as the latter has distinctly different chemical properties and is not a vasodilator.[1][3][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 3. This compound [medbox.iiab.me]

- 4. Amyl_nitrite [chemeurope.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Amyl Nitrate | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Chemistry and Utility of Amyl Nitrite

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Amyl Nitrite

This compound, a compound with the chemical formula C₅H₁₁ONO, belongs to the alkyl nitrite class of organic compounds.[1][2] While the term "amyl" can refer to several five-carbon isomers, the most commonly synthesized and discussed is isothis compound (3-methyl-1-nitrosooxybutane).[2][3] The chemical and biological activities of this compound are primarily dictated by the nitrite functional group (-ONO), with the alkyl group being relatively unreactive.[2][4]

Historically, this compound has been a compound of significant medical interest. It was first documented in 1844 and entered medical use in 1867 as a potent vasodilator for the treatment of angina pectoris.[2][4] Its ability to expand blood vessels and lower blood pressure is a direct result of its role as a source of nitric oxide (NO), a key signaling molecule for the relaxation of involuntary muscles.[2] It also saw use as an antidote for cyanide poisoning, owing to its ability to induce the formation of methemoglobin, which sequesters cyanide.[4][5][6] Beyond its medical applications, this compound serves as a valuable reagent in organic synthesis, notably in reactions for forming oximes and in modifications of the Sandmeyer reaction.[1][2][4]

The principal route for synthesizing this compound is the acid-catalyzed esterification of an amyl alcohol with nitrous acid.[2][4][5] This guide provides a detailed examination of this reaction mechanism, a field-proven experimental protocol, and the critical parameters that ensure a safe and efficient synthesis.

The Core Reaction Mechanism: Acid-Catalyzed Esterification

The synthesis of this compound is a classic example of esterification, where an alcohol reacts with an acid to form an ester and water. In this case, the alcohol is amyl alcohol, and the acid is nitrous acid (HNO₂).

Overall Reaction: C₅H₁₁OH + HNO₂ → C₅H₁₁ONO + H₂O[2][7]

A crucial aspect of this synthesis is that nitrous acid is inherently unstable and must be generated in situ. This is achieved by reacting a stable nitrite salt, most commonly sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][7][8]

The Stepwise Mechanism:

The reaction proceeds through a multi-step mechanism analogous to the Fischer esterification of carboxylic acids.[9][10]

-

Formation and Protonation of Nitrous Acid: The strong acid protonates sodium nitrite to generate nitrous acid. A second protonation event occurs on the hydroxyl group of the nitrous acid. This protonation is a critical activation step, converting the hydroxyl group into a good leaving group (water).

-

Formation of the Nitrosonium Ion: The protonated nitrous acid readily loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the key reactive species that will be attacked by the alcohol.

-

Nucleophilic Attack by Amyl Alcohol: The amyl alcohol, with its lone pair of electrons on the oxygen atom, acts as a nucleophile. It attacks the electrophilic nitrogen atom of the nitrosonium ion, forming a protonated alkyl nitrite intermediate (an oxonium ion).

-

Deprotonation: A weak base in the reaction mixture, such as water or the conjugate base of the strong acid (e.g., HSO₄⁻), removes the proton from the oxonium ion. This final step neutralizes the intermediate and yields the final product, this compound, regenerating the acid catalyst in the process.

References

- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Amyl_nitrite [chemeurope.com]

- 4. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Production of this compound: A Scientific Overview [amyl-nitrite.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

physiological effects of amyl nitrite inhalation

An In-depth Technical Guide to the Physiological Effects of Amyl Nitrite Inhalation

Executive Summary

This compound is a potent, rapidly acting vasodilator administered via inhalation. Its primary physiological effects are mediated through the release of nitric oxide (NO), which initiates a signaling cascade resulting in widespread smooth muscle relaxation. This guide provides a comprehensive technical overview of the pharmacokinetics, core mechanism of action, and systemic physiological effects of this compound. It details its profound impact on the cardiovascular and central nervous systems, outlines key toxicological considerations, including the critical interaction with phosphodiesterase-5 inhibitors, and presents standardized experimental protocols for investigating its vascular effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity.

Introduction: A Historical and Chemical Perspective

First documented in 1844 and introduced into medical practice in 1867 for the treatment of angina pectoris, this compound (C₅H₁₁NO₂) is a chemical compound belonging to the alkyl nitrite class.[1][2] It is a clear, yellowish, volatile, and highly flammable liquid with a characteristic fruity odor.[3][4] Its clinical and physiological significance stems from its potent vasodilatory properties, which manifest within seconds of inhalation.[1][5]

Historically, its primary medical application was the rapid relief of angina attacks by reducing myocardial workload.[6][7] While largely replaced by more stable nitrates like nitroglycerin for this purpose, this compound remains a critical tool in specific clinical scenarios, such as an adjunct treatment for cyanide poisoning and in cardiovascular diagnostics.[1][2][8][9] This guide delves into the fundamental mechanisms that drive its powerful physiological effects.

Pharmacokinetics and Metabolism

The route of administration—inhalation—is central to this compound's pharmacological profile, ensuring a rapid onset of action.

-

Absorption: As a vapor, this compound is rapidly absorbed through the pulmonary alveoli directly into the bloodstream.[3][4][5] This bypasses first-pass hepatic metabolism, allowing therapeutic effects to manifest within 30 to 60 seconds.[3]

-

Metabolism: The primary mechanism of action involves its metabolism into the signaling molecule nitric oxide (NO).[5][8] this compound is also rapidly metabolized, likely through hydrolytic denitration in the liver, to form less potent inorganic nitrites.[3]

-

Excretion: Approximately one-third of the inhaled dose is excreted by the kidneys in the urine.[3][4]

-

Pharmacodynamics: The hallmark of this compound is its rapid onset and very short duration of action. The physiological effects typically peak within a minute and resolve within 3 to 5 minutes, making it suitable for acute interventions but not for long-term management.[3][5]

Core Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

The vasodilatory effects of this compound are not caused by the parent compound itself, but by its conversion to nitric oxide, a key endogenous signaling molecule.[5][10] The subsequent cascade is a foundational process in vascular physiology.

-

Nitric Oxide (NO) Release: Upon entering the circulation, this compound serves as an NO donor, releasing NO into the vascular smooth muscle cells.[5][8]

-

Guanylate Cyclase Activation: NO binds to and activates the enzyme soluble guanylyl cyclase (sGC).[5][8]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

-

Protein Kinase G (PKG) Activation: The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG).[5]

-

Reduction of Intracellular Calcium: PKG activation leads to a decrease in cytosolic calcium (Ca²⁺) concentrations by inhibiting calcium entry into the cell and promoting its sequestration into the sarcoplasmic reticulum.[5]

-

Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, causing the relaxation of vascular smooth muscle fibers.[5][11] This relaxation results in the widening, or dilation, of blood vessels.[1][5]

Caption: The NO/cGMP signaling pathway initiated by this compound.

Systemic Physiological Effects

The vasodilation induced by this compound impacts multiple organ systems, with the most pronounced effects on the cardiovascular and central nervous systems.

Cardiovascular System

This compound is a potent vasodilator of both veins and arteries.[8][12] This leads to significant and immediate hemodynamic changes.

-

Arterial Dilation: Causes a sharp decrease in systemic vascular resistance and arterial blood pressure (afterload).[3][9]

-

Venous Dilation: Causes pooling of blood in the peripheral veins, which decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure (preload).[3][13]

-

Myocardial Effects: The combined reduction in preload and afterload decreases the workload of the heart and, consequently, its oxygen demand.[5][6] This is the primary mechanism for its anti-anginal effect.

-

Reflex Tachycardia: The sudden drop in blood pressure triggers a baroreceptor reflex, leading to a compensatory increase in heart rate.[1][9][11]

| Hemodynamic Parameter | Effect of this compound Inhalation | Causality |

| Systemic Blood Pressure | ↓↓ (Significant Decrease) | Widespread arterial and venous vasodilation.[1] |

| Heart Rate | ↑↑ (Significant Increase) | Baroreceptor reflex in response to hypotension.[11] |

| Cardiac Preload | ↓ (Decrease) | Venodilation and peripheral pooling of blood.[3] |

| Cardiac Afterload | ↓ (Decrease) | Arterial vasodilation reduces systemic resistance.[3] |

| Myocardial O₂ Demand | ↓ (Decrease) | Reduced cardiac workload from lower preload and afterload.[5] |

| Cerebral Blood Flow | ↑ (Increase) | Dilation of cerebral blood vessels.[14][15] |

Central Nervous System (CNS)

This compound readily crosses the blood-brain barrier, exerting direct effects on the cerebral vasculature.[5]

-

Cerebral Vasodilation: Causes dilation of cerebral blood vessels, leading to a significant increase in cerebral blood flow.[14][15][16][17]

-

Increased Intracranial Pressure: The increased blood volume within the cranium raises intracranial pressure. This makes its use contraindicated in patients with recent head trauma or cerebral hemorrhage.[3][14]

-

Subjective Effects: The rapid hemodynamic shifts and cerebral effects produce characteristic symptoms of dizziness, lightheadedness, facial flushing, and sometimes a brief sense of euphoria.[1][5][14][18]

-

Neurotoxicity: Chronic, high-dose use has been associated with potential cognitive impairment and memory deficits in animal studies.[19][20]

Other Systemic Effects

-

Ocular System: Vasodilation can increase intraocular pressure, warranting caution in patients with glaucoma.[14][19] Chronic use has been linked to retinal damage and vision loss.[21]

-

Respiratory System: Can cause relaxation of bronchial smooth muscle, though this effect is less pronounced than its vascular effects.

-

General Smooth Muscle: Relaxes involuntary smooth muscles throughout the body, including the internal and external anal sphincters and the biliary tract.[1][22]

Toxicology and Critical Drug Interactions

While effective, this compound carries significant risks, primarily related to excessive vasodilation and hematologic effects.

Common Adverse Effects

The most common side effects are direct extensions of its vasodilatory action: mild transitory headache, flushing of the face and neck, dizziness, hypotension, and reflex tachycardia.[3][4][6][23] Syncope (fainting) can occur, especially when rising from a sitting or lying position.[9][23]

Methemoglobinemia

A key toxicological concern, particularly with overuse, is methemoglobinemia.[2][5][19]

-

Mechanism: Nitrites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.

-

Consequence: Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[1][14] This property, however, is harnessed therapeutically in cyanide poisoning, where methemoglobin acts as a scavenger for cyanide ions.[1][2][9]

Drug Interaction: Phosphodiesterase-5 (PDE5) Inhibitors

The co-administration of this compound with PDE5 inhibitors (e.g., sildenafil, tadalafil) is contraindicated and can be fatal.[24][25]

-

Synergistic Mechanism: Both this compound and PDE5 inhibitors act on the cGMP pathway. This compound increases cGMP production (via NO), while PDE5 inhibitors block cGMP degradation.[24][26]

-

Physiological Result: The combination leads to a massive accumulation of cGMP, causing profound, refractory vasodilation and a severe, life-threatening drop in blood pressure and cardiovascular collapse.[18][24][27][28][29]

Caption: Synergistic hypotensive effect of this compound and PDE5 inhibitors.

Experimental Methodologies

Investigating the vascular effects of this compound typically involves both in vitro and in vivo models.

In Vitro Vascular Reactivity Assessment

This protocol uses an isometric organ bath (myograph) to quantify the vasorelaxant properties of this compound on isolated arterial segments.

Protocol: Vasodilation Dose-Response Curve in Isolated Aortic Rings

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Wistar rat) according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

-

-

Mounting:

-

Mount each aortic ring on two L-shaped stainless-steel wires or pins in an organ bath chamber containing Krebs buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[30]

-

Connect one wire to a fixed support and the other to an isometric force transducer linked to a data acquisition system.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a determined optimal passive tension (e.g., 1.0 g).[30]

-

Perform a "wake-up" protocol by inducing contraction with a high-potassium solution (e.g., 100 mM KCl) to assess the contractile viability of the smooth muscle. Wash and return to baseline.[30][31]

-

-

Pre-constriction:

-

Induce a stable, submaximal contraction using a vasoconstrictor agonist (e.g., Phenylephrine 10⁻⁶ M or U46619 10⁻⁷.⁵ M).[30]

-

-

Dose-Response Measurement:

-

Once the contraction plateaus, add this compound (or a more stable donor like sodium nitroprusside for endothelium-independent control) in a cumulative, logarithmic manner (e.g., 10⁻⁹ M to 10⁻⁵ M).[30]

-

Record the resulting relaxation (decrease in force) at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-constriction tone.

-

Plot the dose-response curve and calculate the EC₅₀ (concentration causing 50% of maximal relaxation) to quantify potency.

-

Caption: Experimental workflow for in vitro vascular reactivity studies.

Conclusion

This compound inhalation produces a cascade of profound physiological effects, all stemming from its role as a potent nitric oxide donor. Its rapid absorption and metabolism result in immediate, though transient, vasodilation via the cGMP signaling pathway. This mechanism underpins its historical use in angina and its modern applications in cyanide poisoning and cardiac diagnostics. For the research and drug development professional, a thorough understanding of its hemodynamic consequences, CNS effects, and critical drug interactions—especially with PDE5 inhibitors—is paramount for both therapeutic innovation and ensuring safety. The experimental protocols outlined provide a framework for the continued investigation of its powerful influence on vascular biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Uses of Amyl nitrite_Chemicalbook [chemicalbook.com]

- 3. drugs.com [drugs.com]

- 4. This compound (this compound Inhalant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. The role of nitric oxide synthase/nitric oxide in vascular smooth muscle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poppers - Wikipedia [en.wikipedia.org]

- 12. Nitrates and nitrites in the treatment of ischemic cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. Regional cerebral blood flow changes associated with this compound inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. What are the side effects of this compound? [synapse.patsnap.com]

- 19. This compound Rush, Effects & FAQs | Your Room [yourroom.health.nsw.gov.au]

- 20. Neurotoxicity induced by alkyl nitrites: Impairment in learning/memory and motor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]

- 22. This compound: use as a smooth muscle relaxant in difficult preterm cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. drugs.com [drugs.com]

- 24. drugs.com [drugs.com]

- 25. reference.medscape.com [reference.medscape.com]

- 26. Sildenafil - Wikipedia [en.wikipedia.org]

- 27. ahajournals.org [ahajournals.org]

- 28. This compound and Cialis Interactions - Drugs.com [drugs.com]

- 29. drugs.com [drugs.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. dmt.dk [dmt.dk]

An In-depth Technical Guide on the Core Vasodilator Mechanism of Action of Amyl Nitrite

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrite (C₅H₁₁NO₂) is a chemical compound belonging to the alkyl nitrite class, renowned for its potent and rapid-acting vasodilator properties.[1][2] Historically, it was a cornerstone in the management of angina pectoris, providing swift relief from myocardial ischemia by relaxing vascular smooth muscle.[2] While its therapeutic use for angina has been largely superseded by more stable compounds like nitroglycerin, this compound remains a critical subject of study for understanding nitric oxide (NO) signaling pathways and as an adjunct treatment in cyanide poisoning.[1]

This guide provides a comprehensive, in-depth exploration of the core molecular and cellular mechanisms underpinning this compound's action as a vasodilator. We will dissect the biochemical cascade from initial biotransformation to the ultimate physiological response, supported by established experimental protocols that form the basis of our understanding.

The Core Mechanism: A Cascade of Molecular Events

The vasodilatory effect of this compound is not a result of the molecule's direct interaction with a receptor but rather its function as a rapid prodrug for nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3] The entire mechanism can be understood as a sequential, multi-step signaling pathway.

Step 1: Biotransformation and Nitric Oxide (NO) Release

Upon inhalation, this compound is rapidly absorbed through the pulmonary alveoli into the bloodstream.[2][4] Within the physiological environment, it undergoes metabolic biotransformation, leading to the release of nitric oxide.[3][5] This conversion is the initiating event; this compound itself is the vehicle, while NO is the bioactive effector molecule. The rapidity of this process is directly responsible for the drug's characteristically fast onset of action, typically within 30 to 60 seconds.[2][4]

Step 2: Activation of Soluble Guanylate Cyclase (sGC)

The released NO diffuses from the bloodstream into the underlying vascular smooth muscle cells. Here, it engages its primary and most well-characterized receptor: the enzyme soluble guanylate cyclase (sGC).[3][6][7]

-

Causality: sGC is a heterodimeric protein containing a ferrous (Fe²⁺) heme prosthetic group.[6][7] NO has a high affinity for this heme iron. The binding of NO to the heme moiety induces a conformational change in the sGC enzyme.[6][8] This structural alteration is the critical transduction step, converting the NO signal into a catalytic action by activating the enzyme, which can increase its activity by several hundred-fold.[6]

Step 3: Synthesis of Cyclic Guanosine Monophosphate (cGMP)

The activated sGC enzyme catalyzes the conversion of guanosine triphosphate (GTP) into the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[3][9] This enzymatic reaction represents a significant amplification of the initial NO signal, rapidly increasing the intracellular concentration of cGMP.

Step 4: cGMP-Dependent Protein Kinase (PKG) Activation and Downstream Effects

The surge in intracellular cGMP activates its primary downstream effector, cGMP-dependent protein kinase (PKG), a serine/threonine protein kinase.[3][10][11] The activation of PKG initiates a series of phosphorylation events that collectively orchestrate the relaxation of the smooth muscle cell.[11] These events converge on two principal outcomes: a reduction in intracellular calcium concentration and a decrease in the calcium sensitivity of the contractile apparatus.[10][11]

Mechanisms of PKG-Mediated Smooth Muscle Relaxation:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKG phosphorylation events lead to a decrease in the cytosolic free calcium that is available to initiate contraction.[3][10] This is achieved through:

-

Inhibition of Ca²⁺ Influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the entry of extracellular calcium into the cell.[12]

-

Enhanced Ca²⁺ Sequestration: PKG promotes the uptake of calcium from the cytosol back into the sarcoplasmic reticulum (the cell's internal calcium store) by phosphorylating proteins associated with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[3]

-

-

Desensitization of Contractile Proteins to Calcium: Perhaps the most elegant aspect of this pathway is its ability to induce relaxation without necessarily causing a large drop in intracellular calcium.[10][13] PKG achieves this by activating Myosin Light Chain Phosphatase (MLCP).[13] MLCP opposes the action of myosin light chain kinase (MLCK) by dephosphorylating the regulatory myosin light chain.[13] Dephosphorylated myosin is unable to interact with actin to form cross-bridges, thereby causing muscle relaxation.

This dual action—reducing the trigger for contraction (Ca²⁺) and simultaneously disarming the contractile machinery—makes the NO-cGMP-PKG pathway a highly efficient and robust mechanism for vasodilation.

Physiological Consequences and Pharmacokinetics

The molecular cascade translates directly into significant, measurable hemodynamic effects. The generalized relaxation of vascular smooth muscle leads to widespread vasodilation.[2]

| Parameter | Effect | Clinical Consequence |

| Arteriolar Dilation | Decreased Systemic Vascular Resistance (Afterload) | Reduction in blood pressure; decreased cardiac workload.[1] |

| Venous Dilation | Decreased Venous Return (Preload) | Reduced filling pressure of the heart, further decreasing myocardial oxygen demand. |

| Onset of Action | ~30 seconds after inhalation | Rapid relief of symptoms in acute conditions like angina.[2] |

| Duration of Action | 3 to 5 minutes | Short-acting, suitable for acute episodes but not for chronic management.[2] |

| Metabolism | Rapidly metabolized, likely by hydrolytic denitration.[2][14] | Short half-life prevents prolonged effects and accumulation. |

Common adverse effects are direct extensions of its potent vasodilator action and include transient headache, facial flushing, dizziness, orthostatic hypotension, and reflex tachycardia.[2][15] A significant toxicological concern at high doses is the induction of methemoglobinemia, where the nitrite ion oxidizes hemoglobin, impairing its ability to transport oxygen.[1][3]

Experimental Validation: Core Protocols

The elucidation of this compound's mechanism of action relies on robust, reproducible experimental models. The following protocols are fundamental to studying vasodilatory pharmacology.

Protocol 1: In Vitro Vasorelaxation Study Using Isolated Arterial Rings

This ex vivo method provides direct evidence of a compound's effect on vascular tone.

-

Objective: To quantify the dose-dependent relaxation effect of a vasodilator on pre-contracted arterial tissue.

-

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and cut into rings of 2-3 mm.[16][17]

-

Mounting: The arterial ring is mounted in an organ bath system between two hooks or wires. One is fixed, and the other is connected to an isometric force transducer to measure tension.[16][18]

-

Equilibration: The tissue is submerged in a heated (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) and allowed to equilibrate for 60-90 minutes under a baseline resting tension.[18][19]

-

Pre-contraction: A vasoconstrictor agent, such as phenylephrine (an α1-adrenergic agonist) or potassium chloride (KCl), is added to the bath to induce a stable, sustained contraction.[18][20]

-

Drug Administration: Once the contraction reaches a stable plateau, cumulative concentrations of the vasodilator agent (for experimental stability, a direct NO donor like sodium nitroprusside is often used as a surrogate for this compound) are added to the bath.[18][19]

-

Data Acquisition and Analysis: The force transducer records the decrease in tension (relaxation) at each concentration. The relaxation is typically expressed as a percentage of the maximal contraction induced by the vasoconstrictor.[18]

-

Protocol 2: Measurement of Intracellular cGMP Levels via ELISA

This biochemical assay validates the mechanism by quantifying the production of the key second messenger, cGMP.

-

Objective: To measure the change in intracellular cGMP concentration in vascular smooth muscle cells (VSMCs) following stimulation with a vasodilator.

-

Methodology:

-

Cell Culture: Primary VSMCs are cultured in multi-well plates until confluent.[18]

-

Pre-treatment: Cells are often pre-incubated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX, for 15-30 minutes. This is a critical step to prevent the rapid enzymatic degradation of cGMP, allowing for its accumulation and accurate measurement.[18]

-

Stimulation: Cells are treated with various concentrations of the NO-donating compound for a specified time (e.g., 10-30 minutes).[18]

-

Cell Lysis: The culture medium is removed, and cells are lysed with a buffer to release their intracellular contents, including cGMP.[18]

-

cGMP ELISA: The cell lysate is analyzed using a commercial competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]

-

Lysate samples and cGMP standards are added to a microplate pre-coated with cGMP-specific antibodies.

-

A fixed amount of enzyme-labeled cGMP (e.g., cGMP-HRP conjugate) is added.

-

The sample cGMP and the enzyme-labeled cGMP compete for binding to the antibody. Higher cGMP in the sample results in less bound enzyme-labeled cGMP.

-

-

Detection and Quantification: After washing away unbound reagents, a substrate is added that produces a colored product in the presence of the enzyme. The absorbance is read on a plate reader, and the cGMP concentration in the samples is determined by interpolating from the standard curve.[18]

-

Conclusion

The vasodilator mechanism of this compound is a classic and elegant example of signal transduction in the cardiovascular system. It functions not as a direct agonist but as a rapid and efficient precursor to nitric oxide. This released NO initiates a well-defined signaling cascade through the activation of soluble guanylate cyclase, leading to the production of cGMP. The subsequent activation of cGMP-dependent protein kinase orchestrates smooth muscle relaxation by decreasing intracellular calcium levels and reducing the calcium sensitivity of the myofilaments. This fundamental pathway, validated by decades of research using core experimental protocols, provides critical insights into vascular physiology and remains a foundational concept for the development of novel cardiovascular therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound (this compound Inhalant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. drugs.com [drugs.com]

- 16. dmt.dk [dmt.dk]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. dmt.dk [dmt.dk]

- 20. An in vitro pharmacological model of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoamyl Nitrite vs. n-Amyl Nitrite: A Comparative Analysis of Isomeric Properties and Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alkyl nitrites represent a class of psychoactive compounds with significant vasodilatory properties, leading to their historical and current use in medicine and as reagents in chemical synthesis. Within the C5H11NO2 molecular formula, numerous isomers exist, with isoamyl nitrite and n-amyl nitrite being of primary interest. Although often conflated in historical and commercial contexts, these two isomers possess distinct structural and physicochemical properties that have implications for their synthesis, reactivity, and biological activity. This guide provides a detailed comparative analysis of isothis compound (3-methylbutyl nitrite) and n-amyl nitrite (n-pentyl nitrite), offering clarity for researchers, scientists, and drug development professionals. We will explore their structural differences, comparative physicochemical properties, synthesis protocols, shared pharmacological mechanisms, and toxicological profiles to facilitate informed selection and application in research and development settings.

Introduction: The Challenge of Isomer Specificity

The term "this compound" has been historically ambiguous, often referring to a mixture of C5 isomers or, most commonly, to isothis compound as the principal component.[1][2][3][4] This lack of specificity can be a significant hurdle in scientific research and drug development, where reproducibility and precise structure-activity relationships are paramount. The fundamental difference between isothis compound and n-amyl nitrite lies in the branching of the five-carbon alkyl chain attached to the nitrite functional group. This seemingly subtle variation gives rise to distinct physical properties that influence their handling, purification, and potentially their pharmacokinetic profiles. This guide aims to deconstruct this ambiguity by providing a side-by-side technical comparison.

Structural Differentiation: Straight-Chain vs. Branched-Chain

The core difference between n-amyl nitrite and isothis compound is their carbon skeleton. N-amyl nitrite features a linear, unbranched five-carbon chain (a pentyl group). In contrast, isothis compound possesses a branched structure where the alkyl group is 3-methylbutyl (an isopentyl group).[1][3]

Caption: Chemical structures of n-amyl nitrite and isothis compound.

Comparative Physicochemical Properties

The variance in molecular structure directly impacts the physical properties of these isomers. The branched nature of isothis compound results in a slightly lower boiling point compared to the straight-chain n-amyl nitrite, a common trend among isomeric alkanes and their derivatives due to differences in intermolecular van der Waals forces.

| Property | Isothis compound | n-Amyl Nitrite | Reference(s) |

| IUPAC Name | 3-methylbutyl nitrite | Pentyl nitrite | [1] |

| CAS Number | 110-46-3 | 463-04-7 | [5][6] |

| Molecular Formula | C5H11NO2 | C5H11NO2 | [1][5] |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol | [5] |

| Appearance | Clear, yellowish liquid | Yellow liquid | [5][7][8] |

| Odor | Fragrant, fruity, pungent | Pungent, aromatic | [2][5] |

| Boiling Point | 99 °C (210 °F) | ~104 °C (219 °F) | [1][7][9][10] |

| Density | 0.872 g/mL at 25 °C | ~0.876 g/mL at 20 °C | [1][7] |

| Solubility | Slightly soluble in water; miscible with alcohol, ether | Insoluble in water | [1][7][11] |

| Stability | Unstable; decomposes on exposure to air and light | Decomposes slowly upon standing | [7][9][11] |

| Flash Point | 10 °C (50 °F) | 21 °C (70 °F) | [3][7] |

Synthesis of this compound Isomers

Both isothis compound and n-amyl nitrite are synthesized via the esterification of the corresponding alcohol (isoamyl alcohol or n-amyl alcohol) with a source of nitrous acid.[1][3] The general reaction is straightforward and involves the dropwise addition of acid to a cooled mixture of the alcohol and an alkali metal nitrite, typically sodium nitrite.[12]

Caption: General experimental workflow for alkyl nitrite synthesis.

Experimental Protocol: Synthesis of Isothis compound

This protocol is adapted from established laboratory methods.[12][13]

-

Preparation: In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and an addition funnel), combine isoamyl alcohol and an aqueous solution of sodium nitrite.

-

Cooling: Place the vessel in an ice-salt bath and cool the mixture to approximately 0-10°C with vigorous stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise from the addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 25°C to minimize the formation of toxic nitrogen oxide gases.[13]

-

Reaction & Separation: After the acid addition is complete, continue stirring and add water. Transfer the entire mixture to a large separatory funnel. The less dense, yellowish isothis compound layer will separate and form the upper layer.[12]

-

Washing: Drain the lower aqueous layer. Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the crude isothis compound over a suitable drying agent, such as anhydrous calcium chloride.[13]

-

Purification: Purify the product by distillation, collecting the fraction that boils between 92-100°C.[13]

Experimental Protocol: Synthesis of n-Amyl Nitrite

The protocol for n-amyl nitrite is highly similar, substituting n-amyl alcohol for isoamyl alcohol.[9]

-

Preparation & Cooling: Follow steps 1 and 2 as above, using n-amyl alcohol. A pre-cooled mixture of sulfuric acid, water, and n-amyl alcohol is added to the sodium nitrite solution.[9]

-

Reaction & Separation: The reaction proceeds as described above, with the n-amyl nitrite forming the upper layer.

-

Washing & Drying: The product is washed with a solution of sodium bicarbonate and sodium chloride, then dried with anhydrous magnesium sulfate.[9]

-

Purification: The final product is purified by distillation, with the main fraction collected at approximately 104°C.[9]

Pharmacology and Mechanism of Action

Despite their structural differences, the biological and chemical properties of amyl nitrites are primarily dictated by the nitrite functional group (-ONO).[1] Both isomers act as potent vasodilators.[1][3]

Nitric Oxide (NO) Mediated Vasodilation

Upon inhalation, amyl nitrites are rapidly absorbed through the lungs.[14][15] In the bloodstream and smooth muscle cells, they undergo metabolic decomposition to release nitric oxide (NO).[1][16] NO is a critical signaling molecule that activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing the relaxation of involuntary smooth muscles, particularly those in the walls of blood vessels.[1][14][15][17] This vasodilation results in a rapid drop in blood pressure.[1]

Caption: Signaling pathway of this compound-induced vasodilation.

Pharmacokinetics

-

Absorption: Both isomers are highly volatile and rapidly absorbed via the pulmonary alveoli following inhalation.[14][15]

-

Onset and Duration: The vasodilatory effects are extremely rapid, typically manifesting within 30-60 seconds.[14][15] The effects are also short-lived, lasting approximately 3 to 5 minutes.[14][15]

-

Metabolism and Excretion: Amyl nitrites are quickly metabolized, likely through hydrolytic denitration in the liver.[15] Approximately one-third of an inhaled dose is excreted in the urine.[15]

Applications in Research and Medicine

The applications of isoamyl and n-amyl nitrite stem directly from their potent, rapid, and short-acting vasodilatory effects and their chemical reactivity.

-

Treatment of Angina Pectoris: Historically, this compound was a primary treatment for angina, providing rapid relief from chest pain by dilating coronary arteries and reducing cardiac preload and afterload.[5][11][14][16] While largely replaced by more stable compounds like nitroglycerin, its mechanism remains a key example of nitrate-based therapy.[1][18]

-